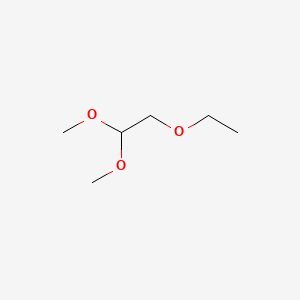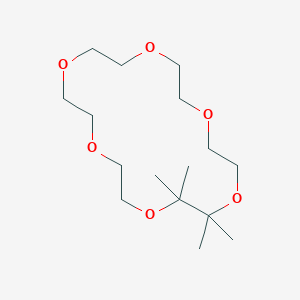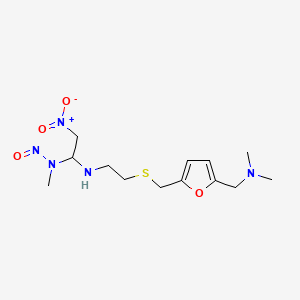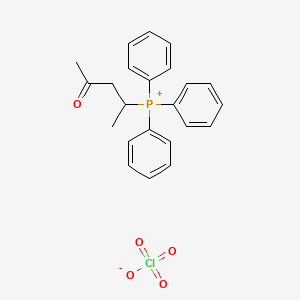![molecular formula C12H13ClN2O3 B14407864 Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester CAS No. 83323-14-2](/img/structure/B14407864.png)
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its aromatic benzoic acid structure, which is modified by the addition of a 1-chloro-2-oxopropylidene hydrazino group and an ethyl ester group. These modifications impart unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of advanced analytical techniques, such as NMR and IR spectroscopy, ensures the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester has several applications in scientific research:
Biology: The compound may be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-chloro-, 1-methylethyl ester: This compound shares a similar benzoic acid core but differs in the ester group attached.
Benzoic acid, 4-chloro-: A simpler derivative with a chlorine atom attached to the benzoic acid ring.
Uniqueness
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. The presence of the 1-chloro-2-oxopropylidene hydrazino group allows for unique interactions and reactions that are not observed with simpler benzoic acid derivatives.
Eigenschaften
CAS-Nummer |
83323-14-2 |
|---|---|
Molekularformel |
C12H13ClN2O3 |
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
ethyl 4-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)9-4-6-10(7-5-9)14-15-11(13)8(2)16/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
KZWVBXSLEOLBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)



![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)





